Enhanced Hydrogen-Bond Acceptor Capacity vs. 1-Alkyl Pyrazole-4-carboxylic Acid Analogs
1-(3-Methoxypropyl)-1H-pyrazole-4-carboxylic acid possesses four hydrogen-bond acceptor (HBA) atoms (two nitrogen atoms in the pyrazole ring, one carbonyl oxygen, and one ether oxygen from the methoxypropyl side chain), compared to only three HBA atoms in 1-methyl-1H-pyrazole-4-carboxylic acid (which lacks the ether oxygen) . This increased HBA count can enhance interactions with polar residues in protein binding pockets and improve aqueous solubility relative to purely alkyl-substituted analogs. While direct experimental solubility data for this specific compound are not publicly available, the presence of the ether oxygen is a well-established molecular feature that promotes solvation in aqueous media and polar organic solvents [1].
| Evidence Dimension | Hydrogen-Bond Acceptor (HBA) Count |
|---|---|
| Target Compound Data | 4 HBA atoms |
| Comparator Or Baseline | 1-Methyl-1H-pyrazole-4-carboxylic acid: 3 HBA atoms; 1-Ethyl-1H-pyrazole-4-carboxylic acid: 3 HBA atoms |
| Quantified Difference | +1 HBA atom (33% increase) |
| Conditions | Predicted/calculated property; vendor-reported computational chemistry data |
Why This Matters
A higher HBA count correlates with improved aqueous solubility and potential for stronger, more specific intermolecular interactions, making this compound a more versatile building block for fragment-based drug discovery and lead optimization where solubility is a critical parameter.
- [1] Chembase. 1-Methyl-1H-pyrazole-4-carboxylic acid. Calculated Properties: H Acceptors 3. View Source
